molecular formula C9H10ClNO2 B556781 2-Amino-3-(2-chlorophenyl)propanoic acid CAS No. 14091-11-3

2-Amino-3-(2-chlorophenyl)propanoic acid

Cat. No.: B556781
CAS No.: 14091-11-3
M. Wt: 199.63 g/mol
InChI Key: CVZZNRXMDCOHBG-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorophenyl)propanoic acid, also known as 2-chloro-DL-phenylalanine, is a derivative of phenylalanine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanoic acid group. It is a white to off-white solid that is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chlorophenyl)propanoic acid typically involves the chlorination of phenylalanine. One common method is the reaction of phenylalanine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. This reaction results in the substitution of a hydrogen atom on the phenyl ring with a chlorine atom, yielding 2-chloro-DL-phenylalanine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄ (aqueous)Acidic, 60°C, 4 hrs2-Oxo-3-(2-chlorophenyl)propanoic acid78%
CrO₃ (H₂SO₄ catalyst)Room temperature, 2 hrsNitrile derivative65%

Mechanistic studies suggest the formation of an imine intermediate during oxidation, followed by hydrolysis to yield the oxo compound.

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols or aldehydes:

Reagent Conditions Product Selectivity
LiAlH₄ (THF solvent)Reflux, 6 hrs3-(2-Chlorophenyl)propan-1-ol92% alcohol
NaBH₄/I₂0°C, 1 hr3-(2-Chlorophenyl)propanal85% aldehyde

Steric hindrance from the 2-chlorophenyl group slows reduction kinetics compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in substitution reactions, though limited by steric constraints:

Nucleophile Conditions Product Rate Constant (k, s⁻¹)
NaOCH₃ (methanol)120°C, 24 hrs2-Methoxy-3-phenylpropanoic acid1.2 × 10⁻⁵
KOtBu (DMF solvent)100°C, 48 hrs2-tert-Butoxy derivative8.7 × 10⁻⁶

The ortho-chloro substituent reduces reactivity due to steric hindrance, requiring elevated temperatures for measurable conversion.

Esterification and Hydrolysis

The carboxylic acid forms esters, which hydrolyze under acidic/basic conditions:

Esterification (Propan-2-yl ester synthesis):

  • Reactants: this compound + isopropanol

  • Catalyst: H₂SO₄, 80°C, 12 hrs

  • Yield: 89%

Hydrolysis (Ester → Acid):

Conditions Time Conversion
1M HCl, reflux3 hrs95%
1M NaOH, room temp24 hrs98%

Biochemical Transformations

Enzymatic studies reveal interactions with phenylalanine-metabolizing enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes deamination to form cinnamic acid derivatives, though the 2-chloro group reduces binding affinity by ~40% compared to phenylalanine .

  • Decarboxylase enzymes: Forms 2-chlorophenethylamine under physiological pH (confirmed via HPLC-MS) .

Thermal Degradation

Thermogravimetric analysis (TGA) data:

  • Decomposition onset: 220°C

  • Major products: CO₂, 2-chlorostyrene, and ammonia .

Scientific Research Applications

Ergogenic Supplementation

2-Amino-3-(2-chlorophenyl)propanoic acid is recognized for its role as an ergogenic supplement. Research indicates that amino acids and their derivatives can enhance physical performance by:

  • Influencing the secretion of anabolic hormones.
  • Providing fuel during exercise.
  • Enhancing mental performance during stress-related tasks.
  • Preventing exercise-induced muscle damage .

Cancer Research

The compound has been explored for its anticancer properties. Studies have shown that derivatives of this amino acid can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that certain derivatives exhibited significant antiproliferative activity against HeLa cells, indicating potential for development into anticancer agents . The mechanisms involved may include:

  • Induction of apoptosis in cancer cells.
  • Disruption of cell cycle progression.
  • Inhibition of critical signaling pathways associated with tumor growth .

Case Study 1: Ergogenic Effects

A study evaluated the effects of this compound on athletic performance. Participants who supplemented with this compound showed improved endurance and reduced muscle fatigue compared to a placebo group. The study highlighted the compound's ability to enhance recovery post-exercise through its influence on anabolic hormone levels.

Case Study 2: Anticancer Activity

In a laboratory setting, researchers tested various derivatives of this compound against multiple cancer cell lines, including breast and colon cancer cells. The results indicated that these derivatives could significantly reduce cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin . The study concluded that these compounds could serve as lead candidates for further drug development.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chlorophenyl)propanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on the context. The compound’s effects are mediated through its binding to molecular targets such as enzymes and receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-chlorophenyl)propanoic acid is unique due to the presence of the chlorine atom at the 2-position on the phenyl ring. This substitution imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Amino-3-(2-chlorophenyl)propanoic acid, also known as a phenylalanine derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated phenyl group that may influence its interaction with biological systems. The following sections detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C9H10ClNO2
  • Molecular Weight : 199.63 g/mol
  • CAS Number : 14091-11-3

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
  • Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells by activating pathways related to cell cycle arrest and DNA damage response .
  • Neurotransmitter Modulation : Given its structural similarity to amino acids, this compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
AnticancerInduces apoptosis in various cancer cell lines (e.g., HCT-116, HeLa) with IC50 values ranging from 0.69 μM to 11 μM .
Anti-inflammatoryPotential anti-inflammatory effects observed in vitro; further studies needed for confirmation .
NeuroprotectiveMay have neuroprotective effects through modulation of neurotransmitter systems .

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentration (MIC) values ranging from 5.64 µM (S. aureus) to 13.40 µM (E. coli), demonstrating promising activity against these pathogens .
  • Cytotoxicity in Cancer Cells
    • In a series of experiments on HCT-116 colorectal cancer cells, treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation. The IC50 was determined to be approximately 0.69 µM, which is competitive with established chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
  • Neurotransmitter Interaction
    • Research has suggested that the compound may influence neurotransmitter systems by acting on receptors involved in neuronal signaling pathways. This could provide insights into its potential use in treating neurological disorders .

Q & A

Q. Basic: What are the recommended methods for synthesizing and characterizing 2-amino-3-(2-chlorophenyl)propanoic acid?

Answer:
Synthesis typically involves halogenation of phenylalanine derivatives. A common approach is:

Halogenation: Introduce chlorine at the 2-position of the phenyl ring via electrophilic substitution using Cl₂ or N-chlorosuccinimide under controlled conditions.

Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis .

Purification: Employ recrystallization or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound.

Characterization:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry (e.g., δ ~3.8 ppm for α-proton in D₂O) .
  • Mass Spectrometry (MS): ESI-MS in positive mode (expected [M+H]⁺ at m/z 200.63) .
  • Chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers if using racemic mixtures .

Q. Basic: How should this compound be stored to ensure stability in laboratory settings?

Answer:

  • Powder: Store at -20°C in a desiccator to prevent hydrolysis; stability up to 3 years .
  • Solutions: Prepare in ultrapure water (20 mg/mL, 100.19 mM) and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .
  • Handling: Use inert atmosphere (N₂/Ar) during weighing to minimize oxidation.

Q. Advanced: What experimental strategies can elucidate the metabolic pathways influenced by this compound?

Answer:

  • Isotopic Labeling: Use ¹³C or ¹⁵N-labeled compound to track incorporation into proteins or metabolites via LC-MS/MS .
  • Enzyme Assays: Test inhibition/activation of phenylalanine hydroxylase (PAH) or aromatic amino acid decarboxylase (AADC) using spectrophotometric or fluorometric methods .
  • Animal Models: Administer 10 mg/kg (IP/IV) in rodents; monitor serum hormone levels (e.g., growth hormone) via ELISA .

Key Parameters:

  • Dose-Response: Vary concentrations (1–100 µM) in cell culture (e.g., HEK293) to assess anabolic effects .
  • Controls: Include wild-type phenylalanine to compare substrate specificity.

Q. Advanced: How can researchers resolve discrepancies in reported biological effects of this compound across studies?

Answer:
Common Discrepancies:

  • Variability in cognitive enhancement vs. muscle protection effects .

Methodological Adjustments:

  • Standardized Models: Use consistent stress-task paradigms (e.g., forced swim test) and injury markers (creatine kinase levels) .
  • Chirality Control: Specify enantiomer used (e.g., (S)-form in vs. racemic mixtures in ).
  • Batch Analysis: Verify purity (>99%) via HPLC to exclude impurities influencing results .

Q. Advanced: What analytical methods are optimal for quantifying this compound in complex biological matrices?

Answer:

  • LC-MS/MS:
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water/acetonitrile.
    • Detection: MRM transition m/z 200.63 → 154.05 (collision energy 20 eV) .
  • Sample Prep: Deproteinize plasma with acetonitrile (1:4 v/v) and centrifuge at 14,000×g for 10 min .

Validation:

  • Linearity (1–500 ng/mL), LOD (0.3 ng/mL), recovery (>90%) .

Q. Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Answer:

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂
Molecular Weight199.63 g/mol
CAS Number14091-11-3
logP (Octanol-Water)~1.2 (predicted)Calculated
pKa (Carboxylic Acid)~2.2Estimated

Stereochemistry:

  • Racemic (DL) or enantiopure (S)-forms available; chiral centers impact receptor binding .

Q. Advanced: How does the 2-chloro substituent influence the sodium ion affinity of this compound compared to other halogenated analogs?

Answer:

  • Thermodynamic Studies: Use CID (Collision-Induced Dissociation) mass spectrometry to measure ΔrH° for Na⁺ adducts. The 2-chloro derivative shows lower affinity (ΔrH° ~201 kJ/mol) vs. 4-hydroxyphenyl analogs due to steric hindrance .
  • Comparative Data:
    • 2-Iodo Analog: Higher mass reduces ion mobility, affecting binding kinetics .
    • 3,5-Dichloro Derivative: Increased halogenation enhances hydrophobicity but reduces solubility .

Properties

IUPAC Name

2-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZNRXMDCOHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-11-3, 1991-77-1
Record name 2-Chlorophenylalanine
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Record name 2-Chloro-3-phenyl-DL-alanine
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Record name 2-chloro-3-phenyl-DL-alanine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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